2,4,6-Tris(4-methoxyphenyl)phosphinine
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Overview
Description
2,4,6-Tris(4-methoxyphenyl)phosphinine is an organophosphorus compound with the molecular formula C26H23O3P. It is characterized by the presence of three methoxyphenyl groups attached to a central phosphorus atom. This compound is used primarily as a ligand in organometallic chemistry and homogeneous catalysis .
Preparation Methods
The synthesis of 2,4,6-Tris(4-methoxyphenyl)phosphinine typically involves the reaction of phosphorus trichloride with 4-methoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4,6-Tris(4-methoxyphenyl)phosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the methoxy groups can be replaced by other substituents.
Coupling Reactions: It is suitable for Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling.
Common reagents used in these reactions include palladium catalysts, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Tris(4-methoxyphenyl)phosphinine has several applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes.
Mechanism of Action
The mechanism by which 2,4,6-Tris(4-methoxyphenyl)phosphinine exerts its effects involves its strong Lewis-basic properties. As a Lewis base, it can donate electron pairs to form stable complexes with metal ions. This property is crucial in its role as a ligand in catalysis, where it facilitates various chemical transformations by stabilizing transition states and intermediates .
Comparison with Similar Compounds
2,4,6-Tris(4-methoxyphenyl)phosphinine can be compared with other similar compounds such as:
Tris(2,4,6-trimethoxyphenyl)phosphine: This compound has additional methoxy groups, which can influence its reactivity and stability.
Triphenylphosphine: A widely used ligand in catalysis, but less reactive compared to this compound.
2-(Diphenylphosphino)anisole: Another phosphine ligand with different steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric hindrance and electronic effects, making it highly effective in certain catalytic applications.
Properties
Molecular Formula |
C26H23O3P |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2,4,6-tris(4-methoxyphenyl)phosphinine |
InChI |
InChI=1S/C26H23O3P/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20/h4-17H,1-3H3 |
InChI Key |
UXBBFAHCEJIYLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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